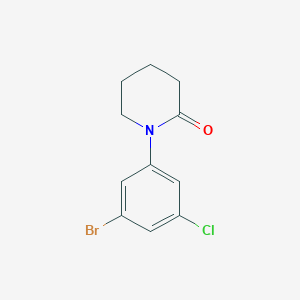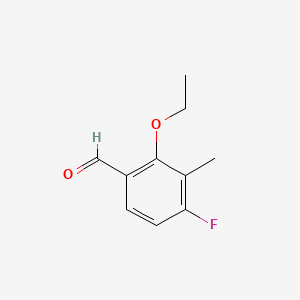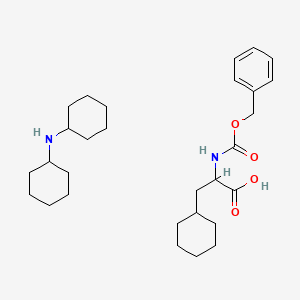![molecular formula C10H9Cl3N2O2 B14774428 Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C10H9Cl3N2O2 and a molecular weight of 295.55 g/mol . It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water . It is used as a reagent or intermediate in chemical research and laboratory settings and can also serve as a bactericide and preservative .
Méthodes De Préparation
The synthesis of Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves a two-step process . First, 2,5-dichlorobenzoic acid reacts with hydrazine under alkaline conditions to form 2,5-dichlorophenylhydrazine . The resulting hydrazine derivative is then reacted with ethyl chloroacetate under appropriate conditions to yield the final product . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
This compound has several scientific research applications across various fields . In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential antimicrobial and preservative properties . Additionally, it can be used in industrial applications as a bactericide and preservative .
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves its interaction with molecular targets and pathways . The compound may exert its effects by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate . While both compounds share similar structures and properties, the presence of different substituents on the phenyl ring can influence their reactivity and applications . Other similar compounds include ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate and ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate .
Propriétés
Formule moléculaire |
C10H9Cl3N2O2 |
|---|---|
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3 |
Clé InChI |
JSJNQOAPZJPWKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)
![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)



![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)

![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)






